molecular formula C32H30ClNO4 B5079570 2-Phenylethyl 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5079570
M. Wt: 528.0 g/mol
InChI Key: UUOOGYASGWELJF-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of the phenylethyl, chlorophenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems can provide a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Phenylethyl 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It can be used in the design of bioactive molecules, potentially leading to the discovery of new pharmaceuticals.

    Industry: It may be used in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: shares similarities with other hexahydroquinoline derivatives, which also exhibit diverse biological activities.

    Quinoline derivatives: These compounds are known for their antimicrobial and anticancer properties, making them valuable in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenylethyl 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30ClNO4/c1-20-29(32(36)38-16-15-21-7-4-3-5-8-21)30(23-9-6-10-25(33)17-23)31-27(34-20)18-24(19-28(31)35)22-11-13-26(37-2)14-12-22/h3-14,17,24,30,34H,15-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOOGYASGWELJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)Cl)C(=O)OCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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